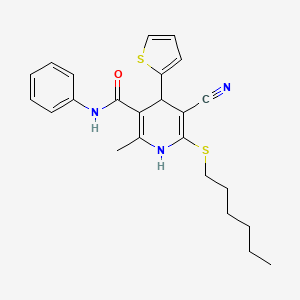![molecular formula C12H16N2O5S B5141403 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine CAS No. 5563-45-1](/img/structure/B5141403.png)
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, also known as DMSO-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of morpholine, a cyclic amine, and contains a sulfonyl group and a nitrophenyl group.
作用机制
The mechanism of action of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine involves the reaction of the sulfonyl group with cysteine residues in proteins. The nitrophenyl group acts as a leaving group, facilitating the reaction. The covalent bond formed between 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine and the protein can alter the protein's function and lead to changes in biochemical pathways.
Biochemical and Physiological Effects
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been used to study the activation of proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine has also been used to study the role of cysteine residues in protein function and the effect of protein modification on cellular processes.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is its high yield in synthesis and stability under normal laboratory conditions. It is also a relatively small molecule, making it easier to work with in experiments. However, one limitation of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is its specificity for cysteine residues in proteins, limiting its use in studying other amino acids. Additionally, the covalent modification of proteins can alter their function, making it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. One area of interest is in the development of new protein modification techniques using 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. Researchers are also investigating the use of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in drug discovery and development, as it can be used to identify potential drug targets and modify drug molecules. Additionally, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine may have applications in the study of protein misfolding and aggregation, which are associated with several neurodegenerative diseases.
合成方法
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine involves the reaction of morpholine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain the pure compound. The yield of the synthesis is typically high, and the compound is stable under normal laboratory conditions.
科学研究应用
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where it has been used as a tool for protein modification. 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine can react with cysteine residues in proteins, forming a covalent bond and modifying the protein's function. This technique has been used to study protein-protein interactions, enzyme activity, and protein structure.
属性
IUPAC Name |
2,6-dimethyl-4-(2-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-6-4-3-5-11(12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZEOJRZIZNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386095 |
Source


|
| Record name | STK044115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine | |
CAS RN |
5563-45-1 |
Source


|
| Record name | STK044115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)

![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)
![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)


![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)

![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)